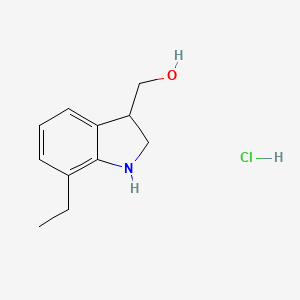

(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanolhydrochloride

Description

(7-Ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride is a substituted indoline derivative characterized by a 7-ethyl group on the aromatic ring and a hydroxymethyl moiety at the 3-position of the dihydroindole scaffold. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Alkylation of a parent indole precursor (e.g., 7-ethylindole).

Reduction of an aldehyde intermediate using agents like NaBH₄ in methanol .

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-8-4-3-5-10-9(7-13)6-12-11(8)10;/h3-5,9,12-13H,2,6-7H2,1H3;1H |

InChI Key |

KUGGJDJBCUOZEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(CN2)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-ethyl-2,3-dihydro-1H-indol-3-yl)methanolhydrochloride typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Formation of the Methanol Group: The methanol group can be introduced through reduction reactions, such as the reduction of a corresponding ketone or aldehyde.

Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially converting the methanol group to a carboxylic acid.

Reduction: Reduction reactions can further reduce the indole ring or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the indole ring positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.

Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

Biological Activity: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.

Industry

Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (7-ethyl-2,3-dihydro-1H-indol-3-yl)methanolhydrochloride would depend on its specific biological target. Generally, indole derivatives interact with various enzymes, receptors, and other molecular targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Key Structural and Functional Differences:

Substituent Position and Lipophilicity: The 7-ethyl group in the target compound enhances lipophilicity compared to 7-methyl (3g, ) or 7-methoxy (12, ) analogs. This may improve blood-brain barrier penetration relative to more polar substituents.

Functional Group Impact: The hydroxymethyl group in the target compound and 23 contrasts with ester (3g, ) or carboxylic acid (12, ) moieties, affecting solubility and metabolic stability. Alcohols are more prone to oxidation than esters or acids.

Synthetic Complexity :

- The target compound’s synthesis (inferred) involves fewer steps compared to dichlorobenzyl-substituted 23 , which requires multi-step alkylation and purification.

- Esterification in 3g and oxalyl chloride-mediated reactions in 12 highlight divergent pathways for functionalizing the indole core.

Physicochemical Properties: Hydrochloride salts (target compound, 3-amino-7-methyl analog ) generally exhibit higher aqueous solubility than free bases, critical for formulation. Melting points (e.g., 3g at 106–113°C ) reflect crystalline stability influenced by substituent bulk and intermolecular interactions.

Q & A

Basic Research: What synthetic routes are commonly employed for the preparation of (7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride?

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Indole ring functionalization : Starting with a substituted indole precursor (e.g., 7-ethyl-1H-indole), formylation or alkylation reactions introduce the ethyl and hydroxymethyl groups.

- Reduction steps : Sodium borohydride (NaBH₄) is often used to reduce carbonyl intermediates to the alcohol moiety .

- Hydrochloride salt formation : The final product is precipitated by treating the free base with hydrochloric acid.

Key challenges include optimizing regioselectivity for ethyl substitution and minimizing side reactions during reduction. Analytical techniques like TLC and HPLC are critical for monitoring reaction progress .

Basic Research: How is the structural integrity of (7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride validated?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, the hydroxymethyl group typically appears as a triplet (~3.5–4.0 ppm) in H NMR .

- High-Resolution Mass Spectrometry (HR-ESI-MS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming stereochemistry and hydrogen bonding in the hydrochloride salt .

Advanced Research: What experimental design considerations are critical for optimizing the yield of this compound in multi-step syntheses?

Key factors include:

- Reaction temperature and solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in indole alkylation, while lower temperatures reduce byproduct formation .

- Catalyst selection : Lewis acids like BF₃·Et₂O may improve regioselectivity during ethyl group introduction.

- Purification protocols : Flash column chromatography with gradients of ethyl acetate/hexane separates intermediates, while recrystallization from ethanol/water yields pure hydrochloride salts .

Data-driven optimization via Design of Experiments (DoE) can systematically address variables like stoichiometry and reaction time.

Advanced Research: How can researchers resolve contradictions in reported biological activity data for indole-derived compounds like this one?

Discrepancies often arise from:

- Variability in assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) affect activity. Standardized protocols (e.g., OECD guidelines) are essential .

- Structural analogs : Minor substitutions (e.g., chloro vs. ethyl groups) alter binding affinity. Comparative studies using isogenic models can isolate substituent effects .

- Pharmacokinetic factors : Bioavailability differences due to salt form (hydrochloride vs. free base) may explain conflicting in vivo results. LC-MS/MS quantifies plasma concentrations to validate hypotheses .

Advanced Research: What computational strategies are effective for predicting the interaction of this compound with biological targets?

- Molecular docking : Software like AutoDock Vina models binding poses against enzymes (e.g., cytochrome P450). The ethyl group’s hydrophobicity and hydroxymethyl’s H-bonding capacity are critical for docking scores .

- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-target complexes over time, highlighting conformational changes in the indole ring .

- QSAR modeling : Correlates electronic descriptors (e.g., logP, HOMO-LUMO gaps) with activity data to prioritize derivatives for synthesis .

Advanced Research: How can enantiomeric purity be ensured during synthesis, given the chiral center in the dihydroindole moiety?

- Chiral chromatography : Use of columns with chiral stationary phases (e.g., Chiralpak IA) separates enantiomers.

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed steps enforce stereocontrol .

- Circular Dichroism (CD) : Validates enantiopurity by comparing experimental spectra with reference data .

Advanced Research: What strategies mitigate solubility challenges in biological assays for this hydrochloride salt?

- Co-solvent systems : Phosphate-buffered saline (PBS) with ≤5% DMSO maintains solubility without cytotoxicity .

- pH adjustment : Solubility in aqueous buffers peaks at pH 4–5 due to protonation of the indole nitrogen .

- Nanoformulation : Encapsulation in liposomes or cyclodextrins enhances bioavailability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.